molecular formula C5H10FNO B2473600 (3R,4R)-rel-4-Fluoropiperidin-3-ol CAS No. 955082-94-7

(3R,4R)-rel-4-Fluoropiperidin-3-ol

Cat. No. B2473600
CAS RN: 955082-94-7
M. Wt: 119.139
InChI Key: CJAXOFJRWIZALN-WHFBIAKZSA-N
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Description

Molecular Structure Analysis

The molecular structure of (3R,4R)-rel-4-Fluoropiperidin-3-ol consists of a piperidine ring with a fluorine substituent at the 4-position . The stereochemistry is (3R,4R) , indicating the relative configuration of the substituents .

Scientific Research Applications

Structural Analysis in Pharmaceuticals

(3R,4S)- and (3S,4R)- 4-(4-fluorophenyl)-3-hydroxylmethyl- 1-methylpiperidine, intermediates in the synthesis of pharmaceuticals like paroxetine and femoxetine, have been studied using vibrational circular dichroism (VCD) spectroscopy. This study provides insights into the solution structures of these compounds and demonstrates the sensitivity of VCD to geometry changes in chiral pharmaceuticals (Urbanová et al., 2002).

Enantioselective Synthesis

The first enantioselective synthesis route for both enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol, an important building block in medicinal chemistry, was developed using a modified cinchona alkaloid catalyst. This process highlights the versatility of primary amines in achieving enantioselective fluorination, which is crucial for producing enantiopure material in pharmaceuticals (Shaw et al., 2013).

Synthesis of Aminohydroxylated Piperidine Alkaloid Analogs

Enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols were synthesized as precursors for natural and synthetic aminohydroxylated piperidine alkaloid analogs. The synthesis involved the reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with amines, highlighting the compound's role in synthesizing bioactive molecules (Grishina et al., 2011).

Radiolabelling for PET Imaging

The study on radiolabelling of 1,4-disubstituted 3-[(18)F]fluoropiperidines aimed to develop novel radiotracers for positron emission tomography (PET). This research demonstrates the potential of 3-fluoropiperidine as a building block in medicinal chemistry for the pharmacomodulation of piperidine-containing compounds, although the initial attempts at visualizing NR2B NMDA receptors were not entirely successful (Koudih et al., 2012).

Synthesis of Fluorinated Pharmaceuticals

The synthesis of 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines represents a key step in producing bifunctional building blocks for fluorinated pharmaceutical compounds. The process involves regioselective bromofluorination, emphasizing the significance of fluorinated azaheterocycles in pharmaceutical synthesis (Verniest et al., 2010).

Aza-Prins Cyclization for Fluoropiperidine Synthesis

The aza-Prins cyclization method was utilized for the synthesis of 4-fluoropiperidines. This method, involving the reaction of aldehydes with N-tosyl homoallylamine, provides a simple, convenient, and cost-effective approach for preparing 4-fluoropiperidines, demonstrating the compound's utility in organic synthesis (Yadav et al., 2010).

Safety and Hazards

  • Toxicity : Consult safety data sheets (SDS) for toxicity information .

properties

IUPAC Name

(3R,4R)-4-fluoropiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3H2/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAXOFJRWIZALN-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-rel-4-Fluoropiperidin-3-ol

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